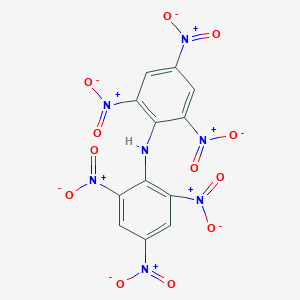
6-amino-4-sulfanylidene-1H-pyrimidin-2-one
説明
Litorin (trifluoroacetate salt) is a peptide originally isolated from the skin of the Australian tree frog, Litoria aurea. It is known for its diverse biological activities and is an agonist of the gastrin-releasing peptide receptor and the neuromedin B receptor. The compound has a molecular formula of C51H68N14O11S • XCF3COOH and a molecular weight of 1085.2 .
準備方法
合成経路と反応条件: リトリン(トリフルオロ酢酸塩)は、固相ペプチド合成(SPPS)を使用して合成されます。このプロセスには、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を順次添加することが含まれます。 トリフルオロ酢酸は、通常、ペプチドを樹脂から切断し、側鎖保護基を除去するために使用されます .
工業生産方法: 工業規模では、リトリン(トリフルオロ酢酸塩)の合成は、同様のSPPSプロトコルに従いますが、より大規模に行われます。 自動ペプチド合成装置と高性能液体クロマトグラフィー(HPLC)を使用した精製により、高収率と高純度が保証されます .
化学反応の分析
反応の種類: リトリン(トリフルオロ酢酸塩)は、次を含むさまざまな化学反応を起こします。
酸化: リトリンのメチオニン残基は、メチオニンスルホキシドに酸化される可能性があります。
還元: 存在する場合、ジスルフィド結合は、遊離チオールに還元できます。
一般的な試薬と条件:
酸化: 過酸化水素または過ギ酸。
還元: ジチオトレイトールまたはトリス(2-カルボキシエチル)ホスフィン。
置換: 適切な保護基を持つアミノ酸誘導体.
主な製品:
酸化: メチオニンスルホキシドを含むリトリン。
還元: 遊離チオールを持つ還元されたリトリン。
4. 科学研究への応用
リトリン(トリフルオロ酢酸塩)は、いくつかの科学研究に応用されています。
科学的研究の応用
Litorin (trifluoroacetate salt) has several scientific research applications:
作用機序
リトリン(トリフルオロ酢酸塩)は、ガストリン放出ペプチド受容体およびニューロメジンB受容体に結合して活性化することで、その効果を発揮します。 これらの受容体は、活性化されると、ホスホリパーゼCの活性化を含む細胞内シグナル伝達カスケードを開始し、細胞内カルシウムの放出とプロテインキナーゼCの活性化につながる、Gタンパク質共役受容体です .
類似の化合物:
ボンベシン: 同じ受容体に結合しますが、親和性は異なります。
ニューロメジンB: リトリンと構造的類似性と受容体標的を共有します.
独自性: リトリン(トリフルオロ酢酸塩)は、ガストリン放出ペプチド受容体とニューロメジンB受容体の両方に対して高い親和性を持ち、さまざまな生理学的プロセスにおけるこれらの受容体の役割を研究するための貴重なツールとなります .
類似化合物との比較
Bombesin: Another peptide that binds to the same receptors but with different affinities.
Neuromedin B: Shares structural similarities and receptor targets with Litorin.
Uniqueness: Litorin (trifluoroacetate salt) is unique due to its high affinity for both the gastrin-releasing peptide receptor and the neuromedin B receptor, making it a valuable tool for studying these receptors’ roles in various physiological processes .
特性
IUPAC Name |
6-amino-4-sulfanylidene-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-2-1-3(9)7-4(8)6-2/h1H,(H4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICDUABQXBWBLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364343 | |
| Record name | 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-82-1 | |
| Record name | Uracil, 6-amino-4-thio- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-amino-4-thioxo-3,4-dihydropyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-2-HYDROXY-6-MERCAPTOPYRIMIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-amino-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WN7EV3PRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)

![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)

![3,3'-Spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B86327.png)
![Calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B86328.png)

